molecular formula C9H13NO2 B1269081 2-Amino-1-(3-methoxyphenyl)ethanol CAS No. 27382-18-9

2-Amino-1-(3-methoxyphenyl)ethanol

Cat. No. B1269081
CAS RN: 27382-18-9
M. Wt: 167.2 g/mol
InChI Key: YQMQTEJARSWZPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis:

  • 2-Amino-1-(3-methoxyphenyl)ethanol and its complexes have been synthesized in various studies. For instance, one study synthesized 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol, a compound related to 2-Amino-1-(3-methoxyphenyl)ethanol, and explored its antibacterial activities (Li-fen, 2011).
  • Another study synthesized and characterized a related compound, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol Schiff base, demonstrating its resistance to various bacteria (Wen-jie, 2004).

Molecular Structure Analysis:

  • The molecular structure of 2-Amino-1-(3-methoxyphenyl)ethanol-related compounds has been characterized using techniques like IR, MS, and 1H-NMR in various studies, providing insight into its structural aspects (Li-fen, 2011), (Wen-jie, 2004).

Chemical Reactions and Properties:

  • The reactivity of similar compounds, like 3-methoxyphenyl 4-nitrophenyl thionocarbonates, with alicyclic amines has been studied, indicating various reaction pathways and kinetics (Castro et al., 2001).

Physical Properties Analysis:

  • Detailed physical properties of 2-Amino-1-(3-methoxyphenyl)ethanol or its closely related compounds were not directly found in the papers. However, studies on similar compounds provide insights into properties like solubility and crystal structure (Li-fen, 2011), (Wen-jie, 2004).

Chemical Properties Analysis:

  • The chemical properties of related compounds have been explored, focusing on their interaction and reactivity with various agents, giving an idea of the chemical behavior of 2-Amino-1-(3-methoxyphenyl)ethanol (Castro et al., 2001).

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Reactions with Alicyclic Amines : The study of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines reveals insights into reaction kinetics and mechanisms in ethanol-water solutions. This research is crucial for understanding the behavior of 3-methoxyphenyl compounds in chemical reactions, potentially including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol (Castro et al., 2001).

Synthesis and Anticancer Evaluation

  • Combinatorial Synthesis for Cancer Research : In the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, one derivative showed significant potency against the human breast cancer cell line MCF7. This highlights the potential of derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol in cancer research (Patravale et al., 2014).

Synthesis of Optically Active Compounds

  • Asymmetric Transfer Hydrogenation : The synthesis of optically active β-AminoAlcohols, including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol, demonstrates their potential in producing drug intermediates and other applications in stereoselective synthesis (Xu et al., 2010).

Application in Isoquinoline Syntheses

  • Synthesizing Heterocyclic Compounds : The compound 2-amino-(3-hydroxyphenyl) ethanol, closely related to 2-Amino-1-(3-methoxyphenyl)ethanol, has been used in synthesizing heterocyclic compounds, particularly isoquinolines, which are significant in pharmaceutical research (Kametani et al., 1970).

Biocatalytic Production for Drug Intermediates

  • Enantiopure Compound Synthesis : The biocatalytic production of (S)-1-(4-methoxyphenyl) ethanol, a derivative of 2-Amino-1-(3-methoxyphenyl)ethanol, is optimized for the synthesis of antihistamines. This showcases the potential of such compounds in producing enantiomerically pure drug intermediates (Kavi et al., 2021).

Oxidation Reactions for Ester Synthesis

  • Direct Oxidation to Esters : Research on the oxidation of secondary alcohols to esters, including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol, provides new insights into lignin degradation technology and potential industrial applications (Li et al., 2013).

Antibacterial Activity

  • Synthesis and Antibacterial Activities : The synthesis of 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its metal complexes, including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol, shows significant antibacterial activities, highlighting its potential in antimicrobial research (Li-fen, 2011).

properties

IUPAC Name

2-amino-1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMQTEJARSWZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343013
Record name 2-Amino-1-(3-methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-methoxyphenyl)ethanol

CAS RN

27382-18-9
Record name 2-Amino-1-(3-methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(3-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium-carbon (10%, 0.64 g) and ammonium formate (4.8 g) were added to a mixed solution of the compound of Example B142 (3.0 g, 15 mmol) in tetrahydrofuran (43 ml) and methanol (43 ml), and this mixture was stirred at room temperature for 18 hours. The catalyst was removed by filtration, the filtrate was diluted with ether, precipitates were removed by filtration, and the obtained filtrate was concentrated to give the title compound (1.82 g). This compound was used in the following reaction without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
0.64 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2-nitro-1-(3-methoxyphenyl)ethanol (688 mg, 3.49 mmol), PtO2 (160 mg) in MeOH (10 mL) was pressurized to 40 psi H2 and shaken in a Parr shaker overnight. The reaction was depressurized, filtered through Celite, concentrated, purified by flash chromatography (0-100% EtOAc:hexane) to afford 169 mg of the product as an oil: 1H NMR (400 MHz, CDCl3) δ ppm 7.24 (t, J=7.96 Hz, 1H), 6.85-6.93 (m, 2H), 6.80 (m, 1H), 4.60 (dd, J=7.83, 4.04 Hz, 1H), 3.79 (s, 3H), 2.96 (dd, J=12.76, 3.92 Hz, 1H), 2.79 (dd, J=12.76, 7.71 Hz, 1H), 2.19 (s, 3H).
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
亀谷哲治, 佐藤文夫, 安喰英夫, 植木京子… - Chemical and …, 1970 - jlc.jst.go.jp
A synthesis of 2-amino-(3-hydroxyphenyl) ethanol (I) was investigated as follow. Hydrolysis of 3-acetoxy-ω-(N, N-dibenzylamino) acetophenone (XVI), which was obtained from 3-…
Number of citations: 3 jlc.jst.go.jp
T KAMETANI, F SATOH, H AGUI, K UEKI… - Chemical and …, 1970 - jstage.jst.go.jp
Therefore, we investigated an another method for preparation of I with the use of 3-acet-oxy-o-bromoacetophenone (XV) as a starting material as follow. Treatment of XV with …
Number of citations: 12 www.jstage.jst.go.jp
MJ Bosiak, MM Pakulski - Synthesis, 2010 - thieme-connect.com
The catalytic asymmetric reduction of α-keto aldoxime O-methyl, O-benzyl, and O-trityl ethers, derived from substituted acetophenones, with borane/oxazaborolidines, by transfer …
Number of citations: 17 www.thieme-connect.com
A Sadhukhan, MK Choudhary, NH Khan… - …, 2013 - Wiley Online Library
Chiral macrocyclic Ti IV –salen complexes were used as efficient catalysts in the asymmetric cyanoethoxy carbonylation of aldehydes. The Ti IV catalysts demonstrated excellent …

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